molecular formula C10H20O2 B1630634 Nonyl formate CAS No. 5451-92-3

Nonyl formate

Cat. No. B1630634
CAS RN: 5451-92-3
M. Wt: 172.26 g/mol
InChI Key: MOGJOLMSQWGXPA-UHFFFAOYSA-N
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Description

Nonyl formate, also known as Formiate de nonyle or Formic acid, nonyl ester, is a chemical compound with the molecular formula C10H20O2 . It has an average mass of 172.265 Da and a monoisotopic mass of 172.146332 Da .


Molecular Structure Analysis

The molecular structure of Nonyl formate consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact structure detailing the arrangement of these atoms is not specified in the sources retrieved.


Physical And Chemical Properties Analysis

The physical and chemical properties of Nonyl formate, such as its density, boiling point, melting point, etc., are not specified in the sources retrieved .

Scientific Research Applications

  • One-Carbon Metabolism in Mammals:

    • Formate, including derivatives like nonyl formate, is a key intermediate in one-carbon metabolism in mammals. It plays a crucial role in the synthesis of 10-formyl-tetrahydrofolate and other intermediates used for purine synthesis, thymidylate synthesis, and methylation reactions. The significance of formate in embryonic development and potential roles in fetal development are also noted (Brosnan & Brosnan, 2016).
  • Bacterial Exopolysaccharides:

    • Formate has been identified as a component of bacterial exopolysaccharides, indicating its role in bacterial metabolism and possibly in the structure of bacterial cell walls (Sutherland, 1970).
  • Chemical Synthesis:

    • In chemical synthesis, aryl formates like nonyl formate are used as efficient carbon monoxide sources in palladium-catalyzed esterification of aryl halides. This process allows for the production of esters without the need for external carbon monoxide (Fujihara et al., 2012).
  • Biomolecular NMR:

    • In biomolecular nuclear magnetic resonance (NMR) studies, formate is used as an internal pH indicator. Its chemical shifts in NMR are sensitive to pH changes, making it suitable for various applications in structural genomics and metabolomics (Baryshnikova et al., 2008).
  • Raman Spectroscopy:

    • In Raman spectroscopy, studies involving methyl formate (a related compound) have been conducted to understand the non-coincidence effect in solutions, providing insights into molecular interactions and solution dynamics (Bartholomew & Irish, 1998).
  • Climate Research:

    • Formate ions are measured in Antarctic ice to understand environmental and climate changes. Ion chromatography techniques are used to analyze organic ions like formate at extremely low levels, contributing to our understanding of atmospheric composition in remote areas (Saigne et al., 1987).
  • Electrocatalysis:

    • Formate is also a topic of interest in electrocatalysis research. Iron-based electrocatalysts have been developed for the selective reduction of CO2 to formate in water, demonstrating potential applications in renewable energy and CO2 sequestration (Taheri et al., 2015).
  • Fuel Cell Research:

    • Formate dehydrogenase is being explored for its use in enzymatic fuel cells for the bioelectro-oxidation of formate. This research is vital for developing new fuel cell technologies (Şahin et al., 2018).

Safety And Hazards

In case of exposure to Nonyl formate, it is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

nonyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-12-10-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJOLMSQWGXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031650
Record name 1-n-Nonyl formate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonyl formate

CAS RN

5451-92-3, 94247-15-1
Record name Nonyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094247151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formic acid, nonyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21878
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-n-Nonyl formate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NONYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N93FU7QE6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
D Gorbunov, M Nenasheva, M Terenina… - …, 2020 - Wiley Online Library
… It is worth mentioning that hydrogenation of aldehydes takes place in both cases, but in entry 1 conversion of nonanal to nonanol (and nonyl formate produced from it) is significantly …
EW Thomas - Tetrahedron Letters, 1983 - Elsevier
(2-Methylenecyclopropyl)-cyclohexanol reacted with formic acid to yield 2-(cyclohexylidene-methyl)-2-propenyl formate and 3-methylenespiro-(3,5)-nonyl formate; similar alcohols …
Number of citations: 4 www.sciencedirect.com
AB Attygalle, J Meinwald, T Eisner - Journal of chemical ecology, 1992 - Springer
… To the best of our knowledge, the only formates known from carabid beetles are nonyl formate (Moore and Wallbank, 1968) and decyl formate (Moore, 1979; Kanehisa and Kawazu, …
Number of citations: 25 link.springer.com
RH Pickard, J Kenyon, H Hunter - Journal of the Chemical Society …, 1923 - pubs.rsc.org
… dy-Nonyl Formate.-Like the other aliphatic esters of d- y-nonanol, the formate is laevorotatory, but its rotation is numerically much greater. Its rotatory power varies scarcely at all with …
Number of citations: 7 pubs.rsc.org
M Dymicky - Organic Preparations and Procedures International, 1982 - Taylor & Francis
Co. l4 Boron trifluoride methanol coiiiplex, with 51.41% BF3, arid iiiost of the alcohols were obtained from Aldrich Chemical Co. All the chemicals were used without further purification. …
Number of citations: 14 www.tandfonline.com
HJ Park, JC Lee - Bulletin of the Korean Chemical Society, 2008 - koreascience.kr
Conversion of alcohols into the corresponding formate esters has been received great attention and numbers of synthetic methods have been developed. For examples, formate esters …
Number of citations: 10 koreascience.kr
BP Moore, BE Wallbank - … of the Royal Entomological Society of …, 1968 - Wiley Online Library
… upper phase indicated longchain saturated esters, probably acetates (band at 1228 cm-1) ; gas chromatography (columns 4a, b, c) showed five non-acidic components; n-nonyl formate …
Number of citations: 108 resjournals.onlinelibrary.wiley.com
C Rossini, AB Attygalle, A González… - Proceedings of the …, 1997 - National Acad Sciences
The carabid beetle Galerita lecontei has a pair of abdominal defensive glands that secrete a mixture of formic acid, acetic acid, and lipophilic components (long-chain hydrocarbons and …
Number of citations: 50 www.pnas.org
SM Mahungu, SL Hansen, WE Artz - Journal of the American Oil Chemists' …, 1998 - Springer
Static headspace and capillary gas chromatography, in combination with infrared and mass spectrometry, were used to collect, separate, identify, and quantitate the oxidative and …
Number of citations: 10 link.springer.com
A Khajeh, H Modarress - Journal of hazardous materials, 2010 - Elsevier
A quantitative structure property relationship (QSPR) study was performed to develop a model for prediction of flash point of esters based on a diverse set of 95 components. The most …
Number of citations: 67 www.sciencedirect.com

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